molecular formula C18H20N4O2 B4599010 N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide

Cat. No.: B4599010
M. Wt: 324.4 g/mol
InChI Key: UQPMXVXJNYSGES-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 412. The solubility of this chemical has been described as 1.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide and its derivatives have been explored for various synthetic and characterizational purposes. For instance, synthesis and characterization efforts have focused on new pyrazole and pyrazolopyrimidine derivatives, indicating a broad interest in modifying this chemical structure for enhanced biological activities. These synthetic endeavors aim to explore the compound's potential in different biological applications, including cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

Research has delved into the cytotoxic potential of related compounds, shedding light on their utility in cancer research. For example, certain pyrazole derivatives synthesized from this compound have been evaluated for their in vitro cytotoxic activity, offering promising avenues for developing new cancer therapeutics (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Corrosion Inhibition

The application of this compound extends beyond biomedical research to include materials science, specifically in corrosion inhibition. Studies have synthesized novel derivatives to investigate their protective effects against corrosion, demonstrating the compound's versatility and potential in industrial applications (Al-amiery, Kadhum, Mohamad, & Junaedi, 2013).

Antipsychotic Potential

Interestingly, derivatives of this compound have been explored for their potential antipsychotic effects. This research direction emphasizes the chemical's relevance in neuroscience and pharmacology, highlighting its applicability in developing new treatments for psychiatric disorders (Wise et al., 1987).

Antimicrobial and Antifungal Activities

The compound and its derivatives have also been investigated for their antimicrobial and antifungal activities. These studies contribute to the ongoing search for new and effective agents to combat infectious diseases, underscoring the compound's potential in addressing global health challenges (Raju et al., 2010).

Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-5-propyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-4-15-11-16(21-24-15)18(23)19-17-9-10-22(20-17)12-14-7-5-13(2)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPMXVXJNYSGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide
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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide
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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide
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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide
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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide
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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.